

Molecular formula and weight of ethylparaben

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Compound of Interest

Compound Name: Ethylparaben

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An In-Depth Technical Guide to Ethylparaben

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethylparaben**, a widely used antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and illustrates a key manufacturing process.

Core Chemical Identity

Ethylparaben, the ethyl ester of p-hydroxybenzoic acid, is a member of the paraben family.^[1] Its chemical structure confers effective antimicrobial properties against a broad spectrum of fungi and yeasts.^[2]

- Molecular Formula: $C_9H_{10}O_3$ ^{[2][3]}
- Molecular Weight: 166.17 g/mol ^{[2][4][5][6]}

Physicochemical Properties

The following table summarizes the key quantitative properties of **ethylparaben**, crucial for formulation and development.

Property	Value	Citations
Melting Point	114-117 °C	[2] [7]
Boiling Point	297-298 °C	[2] [7]
Solubility in Water	Very slightly soluble	[2]
Solubility in Ethanol	Freely soluble	[2]
Solubility in Methanol	Freely soluble	[2]
Solubility in DMSO	33 mg/mL	[4] [8]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of **ethylparaben**, providing a foundation for laboratory application.

This protocol describes the synthesis of **ethylparaben** through the esterification of p-hydroxybenzoic acid with ethanol.[\[2\]](#)[\[7\]](#)

Materials:

- p-hydroxybenzoic acid
- Absolute ethanol (95%)[\[2\]](#)[\[7\]](#)
- Catalyst (e.g., sulfuric acid, sodium hydrogen sulfate, or neodymium sesquioxide)[\[9\]](#)[\[10\]](#)
- Three-necked flask
- Stirrer, thermometer, and reflux condenser
- Heating mantle
- Filtration apparatus
- Distillation apparatus

- Crystallization vessel (beaker)
- 10% Sodium carbonate solution[10]
- Distilled water

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add p-hydroxybenzoic acid, absolute ethanol, and the selected catalyst.[9] The molar ratio of p-hydroxybenzoic acid to ethanol is typically in the range of 1:3 to 1:5.[10]
- **Heating and Reflux:** Heat the mixture and maintain it at reflux for approximately 4 hours, ensuring continuous stirring.[9] For microwave-assisted synthesis, the reaction time can be reduced to 1-2.5 hours.[10]
- **Catalyst Recovery:** Upon completion of the reaction, filter the hot solution to recover the catalyst for potential reuse.[9]
- **Ethanol Removal:** Distill the filtrate to remove excess ethanol.[9][10]
- **Precipitation and Filtration:** Pour the residual liquid into cold water to induce the precipitation of crude **ethylparaben**. [9] Collect the solid product by suction filtration.
- **Washing and Neutralization:** Wash the collected crystals with a 10% sodium carbonate solution until the pH of the filtrate is between 7.5 and 8.0. Subsequently, wash the filter cake with distilled water.[10]
- **Recrystallization and Drying:** Purify the crude product by recrystallization from ethanol to obtain the finished **ethylparaben** product. Dry the purified crystals.[9]

This protocol provides a method for the quantitative analysis of **ethylparaben** in various samples.[11]

Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

- Reversed-phase C18 column (e.g., Amaze C18 SPF, 4.6x150 mm, 3 μ m, 100 Å)[[11](#)]
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA)
- **Ethylparaben** reference standard
- Sample containing **ethylparaben**

Chromatographic Conditions:

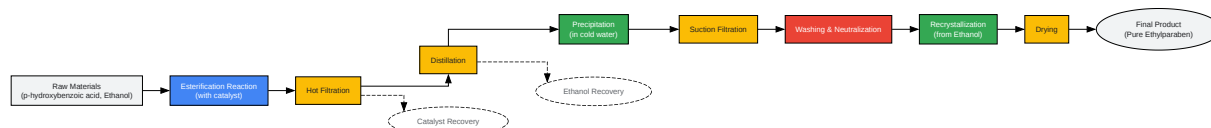
- Mobile Phase: 30% Acetonitrile with 0.1% Trifluoroacetic acid in water[[11](#)]
- Flow Rate: 1.0 mL/min[[11](#)]
- Detection Wavelength: 235 nm[[11](#)]
- Injection Volume: 3 μ L[[11](#)]
- Column Temperature: Ambient

Procedure:

- Standard Preparation: Prepare a stock solution of the **ethylparaben** reference standard at a known concentration (e.g., 0.1-0.1 mg/mL) in the mobile phase.[[11](#)] Generate a calibration curve by preparing a series of dilutions from the stock solution.
- Sample Preparation: Dissolve the sample containing **ethylparaben** in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 μ m syringe filter before injection.
- Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Identify the **ethylparaben** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of **ethylparaben** in the sample by integrating the peak area and comparing it against the calibration curve.

Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the industrial preparation of **ethylparaben**.



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Caption: Workflow for the synthesis of **ethylparaben**.

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